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molecular formula C9H11BrFN B1288644 4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene CAS No. 188723-95-7

4-Bromo-2-(dimethylaminomethyl)-1-fluorobenzene

Cat. No. B1288644
M. Wt: 232.09 g/mol
InChI Key: OFNKBUVZONIVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06245761B1

Procedure details

In a 50 ml flask, under a nitrogen atmosphere, 2-fluoro-5-bromobenzyl bromide (1.264 g, 4.72 mmol) was dissolved in methanol (10 ml). Dimethylamine (8 M in H2O, 1.77 ml, 14.2 mmol) was added as a solution in methanol (5 ml), and the resulting mixture was stirred at ambient temperature for about two hours. The progress of the reaction was monitored by thin layer chromatography. The methanol was removed by evaporation. The residue was partitioned between 1 M potassium carbonate and diethyl ether. The aqueous fraction was back extracted with diethyl ether. The organic fractions were combined, washed with brine (7×) and dried over sodium sulfate. The solvents were removed in vacuo. The title intermediate was used without further purification.
Quantity
1.264 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][C:3]=1[CH2:4]Br.[CH3:11][NH:12][CH3:13]>CO>[CH3:11][N:12]([CH2:4][C:3]1[CH:6]=[C:7]([Br:10])[CH:8]=[CH:9][C:2]=1[F:1])[CH3:13]

Inputs

Step One
Name
Quantity
1.264 g
Type
reactant
Smiles
FC1=C(CBr)C=C(C=C1)Br
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.77 mL
Type
reactant
Smiles
CNC
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at ambient temperature for about two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 1 M potassium carbonate and diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous fraction was back extracted with diethyl ether
WASH
Type
WASH
Details
washed with brine (7×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The title intermediate was used without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CN(C)CC1=C(C=CC(=C1)Br)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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